

Technical Guide: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

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Compound of Interest

Compound Name: 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B182475

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CAS Number: 26518-76-3

This technical guide provides a comprehensive overview of **6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one**, a key heterocyclic building block in the fields of medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a solid, off-white crystalline compound. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	26518-76-3	
Molecular Formula	$C_{10}H_8ClNO_3$	
Molecular Weight	225.63 g/mol	
Melting Point	228-230 °C	
Appearance	Off-white crystalline solid	
Purity	≥97% (HPLC)	
Solubility	Soluble in organic solvents such as DMSO and DMF	

Synthesis

The synthesis of **6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one** is typically achieved through a Friedel-Crafts acylation of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzoxazinone ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

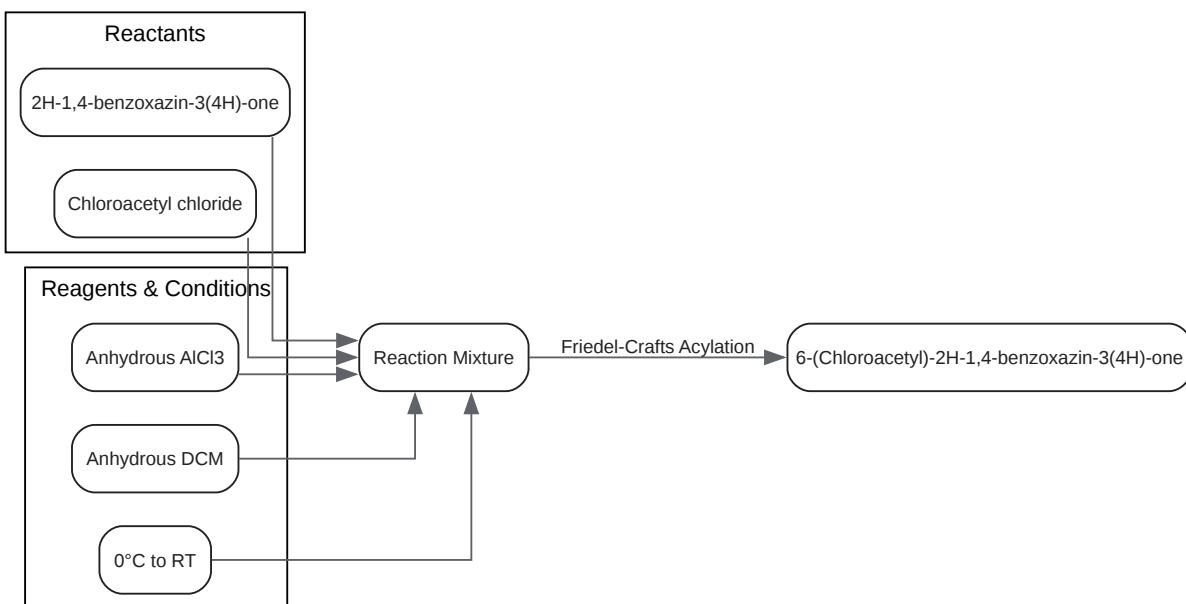
- 2H-1,4-benzoxazin-3(4H)-one
- Chloroacetyl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$)

- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add chloroacetyl chloride to the cooled suspension while stirring.
- To this mixture, add a solution of 2H-1,4-benzoxazin-3(4H)-one in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[\[1\]](#)
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[\[1\]](#)
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one

[Click to download full resolution via product page](#)**Synthetic pathway for 6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one.**

Applications in Drug Discovery and Agrochemicals

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its chloroacetyl group provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Derivatives of this compound have shown promise in several therapeutic areas and as agrochemicals:

- **Anticancer Agents:** Benzoxazinone derivatives have been investigated for their potential to inhibit cancer cell proliferation.[\[2\]](#)

- **Antifungal Agents:** The 1,4-benzoxazin-3-one scaffold is present in compounds with notable antifungal activity against various phytopathogenic fungi.[\[3\]](#)
- **Anti-inflammatory Agents:** Certain derivatives have been evaluated for their anti-inflammatory properties.
- **Herbicides and Pesticides:** This compound is a precursor for the development of new herbicides and pesticides.

Biological Activity and Signaling Pathways

While **6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one** is primarily a synthetic intermediate, its derivatives have been shown to interact with specific biological targets and modulate cellular signaling pathways.

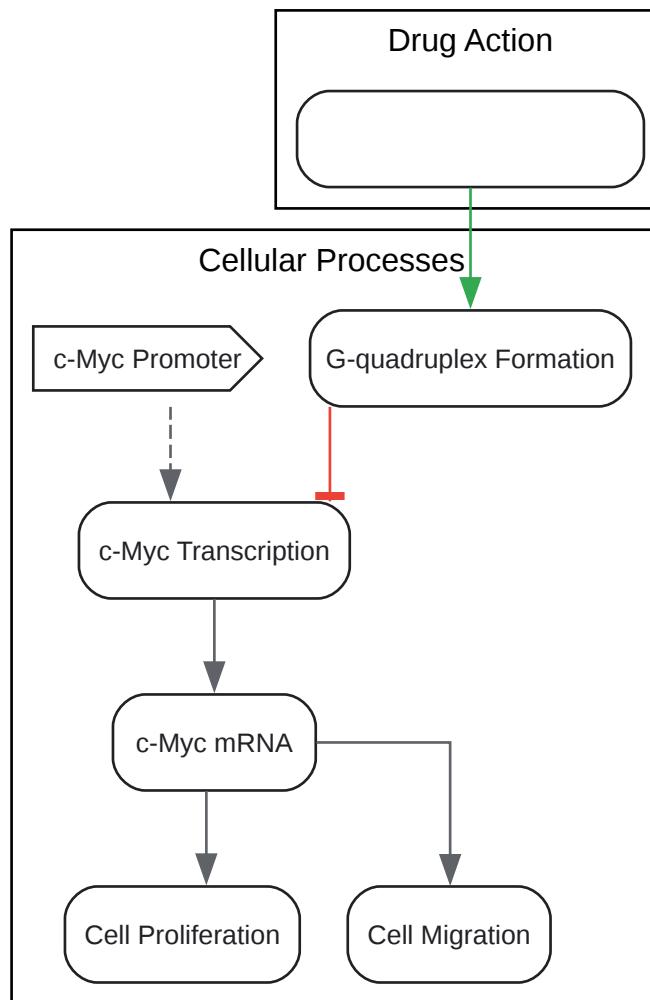
Anticancer Activity: Targeting c-Myc Expression

Certain benzoxazinone derivatives have been found to exhibit anticancer activity by targeting the c-Myc oncogene, which is overexpressed in many human cancers.[\[2\]](#)

Mechanism of Action:

These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[\[2\]](#) This stabilization of the G-quadruplex inhibits the transcription of c-Myc, leading to the downregulation of c-Myc mRNA and protein levels.[\[2\]](#) The subsequent decrease in c-Myc expression results in the inhibition of cancer cell proliferation and migration.[\[2\]](#)

Anticancer Mechanism of Benzoxazinone Derivatives

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Downregulation of c-Myc expression by benzoxazinone derivatives.

Experimental Protocols for Biological Assays

- Culture a confluent monolayer of cancer cells in a multi-well plate.
- Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
- Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- Replace the medium with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

- Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.
- Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.
- Treat cancer cells with the benzoxazinone derivative for a specified period.
- Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.
- Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
- Perform quantitative PCR (qPCR) using primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.
- Analyze the qPCR data to determine the relative expression level of c-Myc mRNA in the treated cells compared to the control cells.[2]

Conclusion

6-(Chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one is a valuable and reactive intermediate in organic synthesis. Its utility in the construction of diverse molecular scaffolds has led to the discovery of numerous compounds with significant biological activities, particularly in the areas of oncology and mycology. The continued exploration of derivatives based on this core structure holds great promise for the development of novel therapeutic agents and agrochemicals.

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